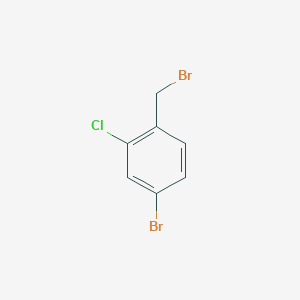

4-Bromo-1-(bromomethyl)-2-chlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPSDTOQOSPYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620008 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89720-77-4 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(bromomethyl)-2-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis and medicinal chemistry, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and predictable reactivity patterns allow for the precise construction of complex molecular architectures. Among these, 4-Bromo-1-(bromomethyl)-2-chlorobenzene stands out as a trifunctional scaffold of significant strategic value. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in the development of novel therapeutics.

At its core, the utility of this molecule stems from the differential reactivity of its three key features: a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride. This reactivity gradient allows for selective, stepwise functionalization, a critical advantage in multi-step synthetic campaigns. The benzylic bromide is primed for nucleophilic substitution, providing a direct handle for introducing a variety of side chains, while the aryl halides are amenable to a host of transition-metal-catalyzed cross-coupling reactions. This guide will elucidate the principles behind this reactivity and provide practical, field-proven protocols for its application.

Part 1: Chemical Identity and Core Properties

A point of critical importance for procurement and regulatory compliance is the precise identification of this chemical. The nomenclature can be ambiguous, with several structural isomers possessing similar names. The structure corresponding to the name This compound is uniquely identified by CAS Number 89720-77-4 .[1][2][3] It is crucial for researchers to verify this CAS number to ensure they are working with the correct isomer, as reactivity and toxicology can vary significantly between them.

For clarity, the primary isomers are:

-

This compound: CAS 89720-77-4

-

4-Bromo-2-(bromomethyl)-1-chlorobenzene: CAS 149965-41-3[4][5][6]

-

1-Bromo-2-(bromomethyl)-4-chlorobenzene: CAS 66192-24-3[7][8][9][10]

The physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 89720-77-4 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₇H₅Br₂Cl | Santa Cruz Biotechnology[3] |

| Molecular Weight | 284.38 g/mol | Santa Cruz Biotechnology[3] |

| Appearance | White to off-white solid | Inferred from related isomers |

| Boiling Point | ~286.5 °C at 760 mmHg (Predicted for isomer) | Chemical Suppliers[6] |

| Density | ~1.9 g/cm³ (Predicted for isomer) | Chemical Suppliers[6] |

Part 2: Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is achieved via a free-radical bromination of the corresponding substituted toluene. This reaction, often a variant of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[11]

The precursor, 4-bromo-2-chloro-1-methylbenzene (4-bromo-2-chlorotoluene), can be synthesized from commercially available starting materials such as 4-chloro-2-methylaniline through a Sandmeyer reaction.[10]

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound.

Causality in Experimental Design

The choice of reagents and conditions is paramount for achieving high yield and selectivity.

-

N-Bromosuccinimide (NBS): NBS is used as the bromine source instead of elemental bromine (Br₂). The critical reason for this choice is that NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture.[11] High concentrations of Br₂ would favor undesirable electrophilic aromatic substitution on the electron-rich benzene ring.

-

Radical Initiator (AIBN or Benzoyl Peroxide): The reaction requires an initiator to generate the initial bromine radical that starts the chain reaction. Azobisisobutyronitrile (AIBN) is often preferred as it decomposes cleanly with gentle heating or UV light, producing nitrogen gas and a carbon-centered radical, which then abstracts a bromine atom from NBS.

-

Solvent (Carbon Tetrachloride or Cyclohexane): A non-polar, inert solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not react with the radical intermediates. However, due to its toxicity and environmental impact, greener alternatives like cyclohexane or supercritical CO₂ are increasingly being explored.[12]

Part 3: Authoritative Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromo-2-chloro-1-methylbenzene. It is a self-validating system, incorporating purification and characterization steps.

Objective: To synthesize this compound via Wohl-Ziegler bromination.

Materials:

-

4-Bromo-2-chloro-1-methylbenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-2-chloro-1-methylbenzene (1.0 eq) and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the flask.

-

Initiation: Gently heat the mixture to reflux (approx. 77°C) using a heating mantle. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp at room temperature. The reaction is typically initiated when the orange color of bromine appears and then fades.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A key indicator is the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the product. The reaction is also visually monitored by observing the density of the succinimide byproduct, which is insoluble in CCl₄ and will float on top as the reaction proceeds.

-

Work-up: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂SO₃ (to remove any remaining Br₂), saturated aqueous NaHCO₃, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a white solid.

-

Characterization (Self-Validation):

-

¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect to see signals in the aromatic region (7.0-7.8 ppm) and a characteristic singlet for the benzylic methylene protons (CH₂Br) around 4.5 ppm.

-

Mass Spectrometry: Confirm the molecular weight and isotopic pattern characteristic of a compound containing two bromine atoms and one chlorine atom.

-

Melting Point: Measure the melting point and compare it to literature values for the specific isomer.

-

Part 4: Applications in Drug Development

The strategic placement of reactive handles makes this compound a powerful intermediate for building molecules of pharmaceutical interest.

Workflow for Nucleophilic Substitution

The most common application involves using the highly reactive benzylic bromide as an electrophile for alkylating various nucleophiles, such as amines, phenols, and thiols. This reaction proceeds readily, often under mild basic conditions, leaving the less reactive aryl halides untouched for subsequent transformations.

Caption: General workflow for selective functionalization.

This stepwise approach is invaluable in constructing complex scaffolds found in many biologically active compounds. For instance, this intermediate is a precursor for synthesizing isoindolinone-based molecules, which have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), a key target in cancer therapy.[13]

Part 5: Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This class of compounds presents significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

-

Toxicity and Irritation: this compound and its isomers are classified as severe irritants.[4][14] They are lachrymators, meaning they cause intense irritation to the eyes, mucous membranes, and respiratory tract upon exposure.[4] Skin contact can cause severe burns.[14]

-

Handling: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[4]

-

Respiratory Protection: If there is any risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[14]

-

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound (CAS 89720-77-4) is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its value lies in the predictable and differential reactivity of its halogenated sites, enabling chemists to perform selective, sequential reactions. By understanding the principles of its synthesis, reactivity, and safe handling as detailed in this guide, researchers in drug discovery and organic synthesis can effectively leverage this compound to build novel and complex molecules with therapeutic potential.

References

- Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. (n.d.). ResearchGate.

- Safety Data Sheet for 2-Bromo-1-bromomethyl-5-chlorobenzene. (n.d.). Wokai.

- 1-bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). PubChem.

- 4-Bromo-2-(bromomethyl)-1-chlorobenzene. (n.d.). PubChem.

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205. [Link]

- Allylic Bromination. (2013, November 25). Master Organic Chemistry.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.

- 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3. (n.d.). Chemical Synthesis.

Sources

- 1. aobchem.com [aobchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. bjoka-vip.com [bjoka-vip.com]

- 9. capotchem.cn [capotchem.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. echemi.com [echemi.com]

physicochemical properties of 4-Bromo-1-(bromomethyl)-2-chlorobenzene

An In-Depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic compound of significant interest in synthetic and medicinal chemistry. This document delves into its core physicochemical properties, spectroscopic characteristics, and analytical methodologies. A key focus is placed on its synthetic utility, which is dictated by the differential reactivity of its benzylic and aryl halide moieties. This property establishes the compound as a versatile building block for constructing complex molecular architectures, particularly those relevant to drug discovery and development. This guide synthesizes technical data with practical, field-proven insights to serve as an essential resource for researchers utilizing this strategic synthetic intermediate.

Chemical Identity and Structure

This compound (CAS No: 149965-41-3) is a halogenated aromatic hydrocarbon.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and a bromomethyl group. This substitution pattern, particularly the presence of two distinct carbon-bromine bonds, is the foundation of its versatile reactivity in organic synthesis.[3]

The nomenclature for this compound can vary across suppliers, with common synonyms including 4-Bromo-2-(bromomethyl)-1-chlorobenzene and 5-Bromo-2-chlorobenzyl bromide.[4][5] For clarity, this guide will refer to the compound based on the structure associated with CAS number 149965-41-3.

| Identifier | Value |

| IUPAC Name | 4-Bromo-2-(bromomethyl)-1-chlorobenzene[1] |

| Synonyms | 5-Bromo-2-chlorobenzyl bromide, Benzene, 4-bromo-2-(bromomethyl)-1-chloro-[4][5] |

| CAS Number | 149965-41-3[1][6] |

| Molecular Formula | C₇H₅Br₂Cl[1][6] |

| Molecular Weight | 284.38 g/mol [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1Br)CBr)Cl[1] |

| InChIKey | LARDKFQCEKGHTB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from reaction kinetics to bioavailability in drug candidates. This compound is typically a white solid at room temperature.[5] Its high boiling and flash points are characteristic of substituted aromatic hydrocarbons with multiple heavy atoms.

A notable characteristic is its calculated XLogP3 value of approximately 3.8, which indicates significant lipophilicity (a preference for fatty or nonpolar environments).[1][4] This property is a crucial parameter in drug development, as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance |

| Appearance | White to off-white solid[5] | Basic identification and purity assessment. |

| Boiling Point | 286.5 °C at 760 mmHg[4][5] | Defines the liquid range and purification conditions (e.g., distillation). |

| Density | 1.9 ± 0.1 g/cm³[4][5] | Important for reaction setup and solvent selection. |

| Flash Point | 140.4 °C[4] | Indicates the temperature at which it can ignite, crucial for safety protocols. |

| XLogP3 | 3.8[1] | A measure of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Refractive Index | 1.617[7] | Useful for identification and purity checks of liquid samples. |

Spectroscopic and Analytical Characterization

Precise analytical methods are essential for confirming the identity, purity, and quantity of synthetic intermediates like this compound.

Expected Spectroscopic Signatures

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons. The aromatic region would display a complex splitting pattern corresponding to the three protons on the substituted ring. A characteristic singlet for the two benzylic protons (-CH₂Br) would be expected further downfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and benzene ring.

-

Mass Spectrometry (MS): The mass spectrum provides critical information about the molecule's mass and isotopic composition. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak would appear as a characteristic cluster of peaks. The most abundant peak in this cluster would correspond to the monoisotopic mass of 281.84465 Da.[1] The isotopic pattern is a definitive signature for compounds containing multiple halogen atoms.[8]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[9] It is the ideal method for assessing the purity of this compound and quantifying it in reaction mixtures.

This protocol outlines a standard method for the quantitative analysis of the title compound.

-

Preparation of Standards and Samples:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade dichloromethane.[9]

-

Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a calibration curve with concentrations ranging from 0.1 µg/mL to 10 µg/mL.[9]

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in dichloromethane in a 10 mL volumetric flask, and filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[9]

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Standard GC equipped with a split/splitless inlet.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate.[9]

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the target compound (e.g., m/z corresponding to the molecular ion and major fragments).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the working standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for quantitative analysis by GC-MS.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two C-Br bonds.[3]

-

Benzylic Bromide (-CH₂Br): This site is highly reactive. The C-Br bond is weakened by the adjacent benzene ring, making it an excellent leaving group. It is highly susceptible to nucleophilic substitution reactions (typically Sₙ2), allowing for the straightforward introduction of a wide variety of functional groups (e.g., amines, ethers, azides).[3][10]

-

Aryl Bromide (-Br): This bond is strong and relatively unreactive towards nucleophiles. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[3]

This dual-reactivity profile allows for a stepwise, controlled functionalization of the molecule. A synthetic chemist can first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the aryl bromide for a cross-coupling reaction. This strategic approach is a cornerstone of modern medicinal chemistry for building molecular diversity.[11]

Plausible Synthetic Route

While various synthetic routes exist, a common approach for this class of compounds involves the radical bromination of the corresponding toluene precursor. The synthesis could begin with 2-bromo-5-chlorotoluene, which is then subjected to free-radical bromination using a reagent like N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or UV light) to selectively brominate the benzylic methyl group.

Caption: Sequential functionalization enabled by differential reactivity.

Applications in Research and Drug Development

Halogenated compounds are of paramount importance in medicinal chemistry, as the inclusion of halogens can significantly alter a molecule's steric profile, lipophilicity, and metabolic stability. This compound serves as a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.[3]

-

Scaffold for Heterocyclic Chemistry: Its primary application lies in the synthesis of complex heterocyclic systems. For example, it is a valuable precursor for creating carbazole and isoindolinone scaffolds.[3][10] These core structures are found in numerous natural products and synthetic compounds that exhibit potent biological activities, including anticancer, antibacterial, and antiviral properties.[3][10]

-

Intermediate for API Synthesis: While not an active pharmaceutical ingredient (API) itself, it is a crucial building block. Its role is analogous to other key intermediates like Bromo-OTBN (4-Bromomethyl-2-cyanobiphenyl), which is essential in the industrial synthesis of angiotensin II receptor antagonists such as Losartan, a widely used medication for hypertension.[12][13] The ability to selectively introduce functionalities makes this compound a valuable tool for generating libraries of novel compounds in drug discovery programs.[11]

-

Fragment-Based Drug Design: The 2-bromo-5-chlorobenzyl fragment can be incorporated into larger molecules to probe interactions with biological targets. The halogens can form halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding.

Safety and Handling

As a highly reactive chemical, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314).[1][4]

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often 2-8°C to maintain stability.[6] Keep the container tightly sealed.

References

- LookChem. (n.d.). 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3.

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-chlorobenzene. National Center for Biotechnology Information.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information.

- Chemsrc. (n.d.). 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2.

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- AD Pharmachem. (n.d.). 4-Bromomethyl-2-Cyanobiphenyl (Bromo OTBN).

- PYG Lifesciences. (2024). The Role of Bromo-OTBN in Pharma.

- NIST. (n.d.). Benzene, 1-(bromomethyl)-2-chloro-. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2019). Br and Cl.

- PubChem. (n.d.). 4-Bromo-1,2-dichlorobenzene. National Center for Biotechnology Information.

Sources

- 1. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromo-2-(bromomethyl)-1-chlorobenzene | 149965-41-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. adpharmachem.com [adpharmachem.com]

- 13. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

4-Bromo-1-(bromomethyl)-2-chlorobenzene structural information

An In-depth Technical Guide: 4-Bromo-1-(bromomethyl)-2-chlorobenzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the structural information, physicochemical properties, synthesis, and reactivity of this compound, a versatile trifunctional building block in modern organic synthesis. The narrative emphasizes the causality behind its synthetic utility, providing field-proven insights into its application.

Core Structural and Physicochemical Profile

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₅Br₂Cl.[1] Its strategic importance in synthesis arises from the distinct chemical environments of its three halogen substituents, which allows for selective and sequential chemical transformations.

Molecular Structure

The molecule consists of a benzene ring substituted with a bromo group at position 4, a bromomethyl group at position 1, and a chloro group at position 2.

Caption: 2D Structure of this compound.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Bromomethyl)-4-bromo-2-chlorobenzene | Internal |

| Synonyms | 4-Bromo-1-(bromomethyl)-2-chloro-benzene | [2] |

| CAS Number | 89720-77-4 | [1] |

| Molecular Formula | C₇H₅Br₂Cl | [1][3] |

| Molecular Weight | 284.38 g/mol | [1][3] |

| Appearance | Colorless oil or white to off-white solid | [2][4][5] |

| Boiling Point | ~286.5 °C (Predicted for isomer) | [4][6] |

| Density | ~1.9 g/cm³ (Predicted for isomer) | [4][6] |

| Purity | ≥95-97% (Typical) | [4][5] |

The Principle of Differential Reactivity: A Synthetic Chemist's Perspective

The paramount value of this compound in multistep synthesis lies in the differential reactivity of its two carbon-bromine bonds.[5] This feature is not accidental; it is a direct consequence of fundamental electronic and steric principles, enabling chemists to perform selective functionalization.

-

Benzylic Bromide (C-CH₂Br): This is the most reactive site. The C-Br bond is activated because the carbon is benzylic. Nucleophilic substitution reactions, whether proceeding through an Sₙ1 or Sₙ2 mechanism, are highly favored at this position.[5][7] The stability of the potential benzyl carbocation intermediate (Sₙ1) or the accessibility of the primary carbon for backside attack (Sₙ2) makes this site highly susceptible to displacement by a wide range of nucleophiles.[7]

-

Aryl Bromide (C-Br on ring): In stark contrast, the bromine atom directly attached to the aromatic ring is relatively inert to standard nucleophilic substitution. This is due to the high strength of the sp² C-Br bond and electronic repulsion from the π-system of the ring. However, this site is primed for powerful C-C and C-N bond-forming reactions via transition-metal catalysis, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions.[5][7]

This predictable hierarchy of reactivity allows for a stepwise synthetic strategy: first, a nucleophilic substitution at the benzylic position, followed by a metal-catalyzed cross-coupling at the aryl position.

Caption: Logical workflow demonstrating the differential reactivity of the compound.

Key Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and justifications for the choice of reagents and conditions.

Protocol 1: Synthesis of this compound

This procedure details the conversion of the corresponding benzyl alcohol to the target benzylic bromide via an Appel reaction. The choice of triphenylphosphine and carbon tetrabromide is a classic and high-yielding method for this transformation, avoiding the harsh acidic conditions of other brominating agents.

Reaction: (4-bromo-2-chlorophenyl)methanol → this compound[2]

Materials:

-

(4-bromo-2-chlorophenyl)methanol

-

Dichloromethane (DCM), anhydrous

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, ice bath, magnetic stirrer

Step-by-Step Methodology: [2]

-

Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Dissolve (4-bromo-2-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane and add the solution to the flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the phosphine.

-

Sequential Addition: Sequentially add carbon tetrabromide (1.05 eq) followed by the portion-wise, careful addition of triphenylphosphine (1.05 eq). The formation of the PPh₃-Br₂ adduct is rapid and exothermic.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup: Upon completion, concentrate the mixture under reduced pressure. The resulting crude product will contain the desired compound and triphenylphosphine oxide as a major byproduct.

-

Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., 10% ethyl acetate in hexane), to afford the pure product as a colorless oil.[2]

Protocol 2: Application in N-Alkylation

This protocol demonstrates the primary utility of the compound: the selective alkylation of a nucleophile at the benzylic position. An amine is used as an example nucleophile. The use of a mild base like potassium carbonate is sufficient to neutralize the HBr generated without promoting significant elimination side reactions.

Materials:

-

This compound

-

Primary or secondary amine (e.g., Benzylamine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology: [8]

-

Setup: In an oven-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Nucleophile Addition: Add the amine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract the aqueous phase with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product, which can be further purified by chromatography or recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The unique reactivity profile makes this compound a valuable intermediate in the synthesis of biologically active molecules.

-

Aldose Reductase Inhibitors: It has been directly used in the preparation of selective aldose reductase inhibitors, which are investigated for the treatment of diabetic complications.[2]

-

SGLT2 Inhibitors: Structurally related isomers are critical intermediates in the industrial synthesis of dapagliflozin and empagliflozin, blockbuster drugs used to treat type 2 diabetes.[9][10] This underscores the importance of this chemical scaffold in modern pharmaceuticals.

-

Carbazole Synthesis: The compound is an excellent precursor for synthesizing carbazole derivatives.[5] The carbazole nucleus is a "privileged scaffold" found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and antiviral properties.[5]

-

HDAC Inhibitors: The reagent can serve as a starting point for constructing isoindolinone-based molecules, which have shown promise as potent and selective inhibitors of histone deacetylases (HDACs), a major target in oncology.[8]

Spectroscopic Characterization

Confirmation of the structure is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show key signals:

-

δ 4.53 (s, 2H): A singlet integrating to two protons, corresponding to the benzylic methylene (-CH₂) protons.[2] Its chemical shift is downfield due to the adjacent bromine atom.

-

δ 7.29-7.56 (m, 3H): A series of doublets and doublet of doublets in the aromatic region, corresponding to the three protons on the benzene ring.[2] The specific splitting patterns (J-couplings) confirm the substitution pattern.

-

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS H314).[6][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure emergency safety showers and eyewash stations are accessible.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[4]

Conclusion

This compound is a strategically designed synthetic intermediate whose value is derived from its predictable and differential reactivity. The ability to selectively functionalize the benzylic position via nucleophilic substitution while reserving the aryl halide for subsequent cross-coupling reactions provides a powerful and versatile tool for constructing complex molecular architectures. Its demonstrated application in the synthesis of precursors for various therapeutic agents solidifies its importance for researchers and professionals in the field of drug discovery and development.

References

- 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem.

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

- Safety Data Sheet - Fine-Blend. Fine-Blend. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-BROMO-1-BROMOMETHYL-2-CHLORO-BENZENE | 89720-77-4 [chemicalbook.com]

- 3. 4-bromo-2-(bromomethyl)-1-chlorobenzene | 149965-41-3 [chemicalbook.com]

- 4. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 10. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

- 11. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

A Comprehensive Spectroscopic and Structural Analysis Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene

Abstract

4-Bromo-1-(bromomethyl)-2-chlorobenzene (CAS No: 89720-77-4) is a polysubstituted aromatic compound with significant utility as an intermediate in organic synthesis and pharmaceutical development.[1][2] Its complex substitution pattern, featuring three distinct halogen atoms, gives rise to a unique and intricate spectroscopic fingerprint. This guide provides an in-depth analysis of the predicted spectral characteristics of this molecule, grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific isomer, this document serves as a predictive framework and a practical guide for researchers. We will explore the causal relationships between the molecular structure and its spectral output, detail validated experimental protocols for data acquisition, and present the expected data in a clear, structured format to aid in characterization and quality control.

Molecular Structure and Electronic Environment

The foundational step in predicting spectral behavior is a thorough understanding of the molecule's structure and the interplay of its functional groups. This compound possesses a benzene ring with three substituents: a chlorine atom at position C2, a bromine atom at position C4, and a bromomethyl group at position C1.

The molecular formula is C₇H₅Br₂Cl, with a monoisotopic mass of 281.84465 Da and a molecular weight of approximately 284.38 g/mol .[1][3]

Figure 1: Molecular structure of this compound.

The electronic properties of the ring are dictated by the substituents:

-

Chlorine (-Cl) and Bromine (-Br): These halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I), yet they are ortho-, para-directing because of electron donation via resonance (+R).

-

Bromomethyl (-CH₂Br): This group is weakly deactivating due to the inductive effect of the bromine atom.

This electronic environment is the primary determinant of the chemical shifts observed in NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for identifying the number and connectivity of hydrogen atoms in a molecule. For this compound, we expect signals in two distinct regions: the aromatic region and the aliphatic (benzylic) region.

Predicted ¹H NMR Spectrum

-

Aromatic Region (Predicted: 7.20 - 7.80 ppm): The benzene ring has three protons (H3, H5, H6).

-

H6: This proton is ortho to the -CH₂Br group and meta to the -Br group. It is expected to appear as a doublet (d) due to coupling with H5.

-

H5: This proton is ortho to the -Br group and meta to both the -CH₂Br and -Cl groups. It is expected to be a doublet of doublets (dd) from coupling to H6 (ortho-coupling, J ≈ 8.0 Hz) and H3 (meta-coupling, J ≈ 2.0 Hz).

-

H3: This proton is ortho to the -Cl group and meta to the -Br group. It should appear as a doublet (d) due to meta-coupling with H5.

-

-

Benzylic Region (Predicted: 4.50 - 4.80 ppm):

-

-CH₂Br: The two protons on the bromomethyl group are chemically equivalent and have no adjacent protons, so they will produce a sharp singlet (s). Data for similar compounds like 1-(bromomethyl)-2-chlorobenzene supports a chemical shift in this range.[4]

-

¹H NMR Data Summary (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 | ~7.65 | d | ~8.0 |

| H5 | ~7.50 | dd | ~8.0, ~2.0 |

| H3 | ~7.30 | d | ~2.0 |

| -CH₂Br | ~4.60 | s | N/A |

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Standard parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all seven carbon atoms in this compound are unique and should produce seven distinct signals.

Predicted ¹³C NMR Spectrum

The chemical shifts are predicted based on additive substituent effects and the "heavy atom effect," where the ipso-carbon attached to bromine is shielded, causing an upfield shift compared to what electronegativity alone would suggest.[5]

-

Aromatic Carbons (Predicted: 120 - 140 ppm):

-

C-Cl (C2) & C-Br (C4): The carbons directly attached to halogens will have their shifts significantly altered. C2 (attached to Cl) is expected around 133-135 ppm. C4 (attached to Br) is expected to be further upfield due to the heavy atom effect, around 122-125 ppm.[5]

-

C-CH₂Br (C1): This quaternary carbon will be downfield, predicted in the 137-140 ppm range.

-

C-H Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region between 128-132 ppm.

-

-

Benzylic Carbon (Predicted: 30 - 35 ppm):

-

-CH₂Br: The carbon of the bromomethyl group is expected to appear significantly upfield from the aromatic signals.

-

¹³C NMR Data Summary (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-C-CH₂Br) | 137 - 140 |

| C2 (-C-Cl) | 133 - 135 |

| C4 (-C-Br) | 122 - 125 |

| C3, C5, C6 | 128 - 132 (multiple peaks) |

| -CH₂Br | 30 - 35 |

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, corresponding to a ¹³C frequency of ~100 MHz.

-

Acquisition: Employ a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required. A relaxation delay of 2-5 seconds is standard.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound, electron ionization (EI) is a common method.

Predicted Mass Spectrum

The most telling feature will be the molecular ion (M⁺) cluster, which arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

Molecular Ion Cluster: The presence of two bromine atoms and one chlorine atom will create a complex isotopic pattern. The most intense peaks will be:

-

M⁺: (containing ⁷⁹Br, ⁷⁹Br, ³⁵Cl)

-

[M+2]⁺: (containing one ⁸¹Br or one ³⁷Cl)

-

[M+4]⁺: (containing two ⁸¹Br or one ⁸¹Br and one ³⁷Cl)

-

[M+6]⁺: (containing two ⁸¹Br and one ³⁷Cl) The relative intensities of this cluster are a definitive signature for the elemental composition.

-

-

Key Fragmentation Pathways:

-

Loss of Bromine: The most favorable initial fragmentation is the loss of a bromine radical from the benzylic position to form a stable benzylic cation ([M-Br]⁺, m/z ≈ 204). This fragment will still exhibit an isotopic pattern due to the remaining Br and Cl atoms.

-

Loss of Benzyl Group: Cleavage of the benzyl group can lead to a [M-C₇H₄BrCl]⁺ fragment corresponding to the bromomethyl cation ([CH₂Br]⁺, m/z 93/95).

-

Tropylium Ion Formation: The benzylic cation [M-Br]⁺ may rearrange to a highly stable tropylium ion before further fragmentation.

-

Figure 2: Predicted primary fragmentation pathway for this compound in EI-MS.

Standard Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample (in solution or via a direct insertion probe) into the high-vacuum source of the mass spectrometer.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum plotting relative intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1580, 1470, 1400 | C=C Stretch | Aromatic Ring |

| ~1440 | CH₂ Scissoring | Benzylic -CH₂- |

| ~1210 | C-H In-plane bend | Aromatic C-H |

| 880 - 800 | C-H Out-of-plane bend | Substituted Benzene |

| 1100 - 1000 | C-Cl Stretch | Aryl-Chloride |

| 600 - 500 | C-Br Stretch | Aryl/Alkyl-Bromide |

The specific pattern of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be particularly diagnostic for the 1,2,4-trisubstitution pattern of the benzene ring.

Standard Experimental Protocol for ATR-IR

-

Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This guide establishes a robust predictive framework for the multi-faceted spectroscopic characterization of this compound. The key identifiers for this molecule are:

-

¹H NMR: A characteristic pattern of three aromatic protons and a distinct benzylic singlet.

-

¹³C NMR: Seven unique carbon signals, including one aliphatic carbon and three distinct substituted aromatic carbons.

-

Mass Spec: A definitive [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ molecular ion cluster and a primary fragment from the loss of a benzylic bromine.

-

IR Spec: Characteristic absorptions for an aromatic, halogenated compound, with specific C-H bending patterns indicative of the substitution.

By coupling these predicted data with the provided standard operating procedures, researchers and drug development professionals can confidently acquire, interpret, and validate the spectral identity and purity of this important chemical intermediate.

References

- PubChem. Compound Summary for CID 11558280, 4-Bromo-2-(bromomethyl)-1-chlorobenzene.

- Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- NIST. Benzene, 1-(bromomethyl)-2-chloro- in the NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]

- 3. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 1-(bromomethyl)-2-chloro- [webbook.nist.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

4-Bromo-1-(bromomethyl)-2-chlorobenzene reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-(bromomethyl)-2-chlorobenzene

Abstract

This compound is a trifunctional aromatic compound of significant strategic value in modern organic synthesis. Its utility is defined by the pronounced differential reactivity of its halogenated sites: a highly labile benzylic bromide and two aromatic halides (bromo and chloro) with distinct electronic properties. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the chemoselective transformations that can be achieved at each site. We will explore nucleophilic substitution at the benzylic position, selective organometallic preparations, and subsequent cross-coupling reactions at the aromatic core. This document serves as a technical resource for researchers and process chemists in the pharmaceutical and materials science sectors, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this versatile building block.

Introduction: A Strategically Substituted Aromatic Scaffold

In the landscape of synthetic intermediates, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. They provide the flexibility to construct complex molecular architectures in a controlled, stepwise manner. This compound is a prime example of such a scaffold. Its structure features a benzene ring substituted with three distinct halogen-containing groups, each presenting a unique opportunity for chemical modification.

The primary locus of reactivity is the bromomethyl group, which behaves as a classic benzylic halide. The adjacent aromatic ring stabilizes the transition states of both SN1 and SN2 reactions, making this position highly susceptible to displacement by a wide range of nucleophiles.[1][2] This inherent reactivity allows for the early-stage introduction of diverse side chains.

The aromatic ring itself is decorated with a bromine and a chlorine atom. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common transformations like palladium-catalyzed cross-coupling reactions and Grignard reagent formation.[3][4] This hierarchy in reactivity enables selective functionalization of the aromatic core, leaving other sites intact for subsequent elaboration. This guide will dissect these reactivity profiles to provide a clear roadmap for the strategic application of this compound in multi-step synthesis.

Physicochemical and Safety Profile

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 4-Bromo-2-(bromomethyl)-1-chlorobenzene |

| Synonyms | 5-Bromo-2-chlorobenzyl bromide |

| CAS Number | 149965-41-3[5] |

| Molecular Formula | C₇H₅Br₂Cl[5] |

| Molecular Weight | 284.38 g/mol [6] |

| Appearance | White to off-white solid[7] |

| GHS Hazard Statement | Danger: H314 - Causes severe skin burns and eye damage.[5][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. |

The Core Reactivity Profile: A Tale of Three Halides

The synthetic utility of this compound is rooted in the predictable and exploitable differences in the reactivity of its three carbon-halogen bonds.

Caption: Differential reactivity of the C-X bonds.

The Benzylic Position: A Hub for Nucleophilic Substitution

The bromomethyl group is the most reactive site on the molecule. The benzylic carbon is readily attacked by nucleophiles, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nucleophile's strength. This high reactivity is attributed to the stabilization of the transition state by the adjacent π-system of the benzene ring.[1][2] This allows for the selective introduction of a wide array of functional groups while leaving the aryl halides untouched.

Common Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Solvent | Base | Conditions | Product Type | Yield (%) | Ref |

| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80°C, 12h | Secondary Amine | >95 | [2] |

| Cyanide | Sodium Cyanide | Ethanol | - | Reflux, 4h | Benzyl Cyanide | - | [9] |

| Thiol | Thiourea | Methanol | NaOH | Reflux, 4h | Thioether | 85-95 | [2] |

This protocol details the displacement of the benzylic bromide with a cyanide ion, a common transformation for introducing a one-carbon extension, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Materials:

-

This compound (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Anhydrous Ethanol

-

Dichloromethane

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 18 mL per 10 mmol of substrate).

-

Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

-

Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and dichloromethane. Transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-chlorobenzyl cyanide, which can be purified by column chromatography if necessary.

Caption: Workflow for nucleophilic cyanide substitution.

The Aromatic Core: Selective C-C Bond Formation

After functionalizing the benzylic position, the aryl halides become the focus for building molecular complexity, typically through the formation of new carbon-carbon bonds.

Creating a Grignard reagent from an aryl halide is a classic method for forming a potent carbon nucleophile.[10] With this compound (or its derivatives), selectivity is crucial. The C-Br bond is more susceptible to magnesium insertion than the C-Cl bond.[3] However, the highly reactive benzylic halide can complicate direct reactions with magnesium turnings, often leading to undesirable Wurtz coupling side products.[11][12]

A more controlled and selective method is a halogen-magnesium exchange reaction at low temperatures using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[12] This approach selectively targets the aryl bromide, leaving the less reactive aryl chloride and other functional groups (if stable to Grignard reagents) intact.

Materials:

-

Functionalized 5-bromo-2-chlorobenzyl derivative (1.0 eq)

-

Isopropylmagnesium chloride solution (e.g., 2.0 M in THF) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the substrate (1.0 eq) in anhydrous THF.

-

Cool the solution to -15 °C using a suitable cooling bath.

-

Slowly add the isopropylmagnesium chloride solution (1.1 eq) dropwise, ensuring the internal temperature remains below -10 °C.

-

Stir the mixture at -15 °C for 2 hours.

-

The resulting Grignard reagent is highly reactive and is typically used immediately in the next synthetic step without isolation.[13] Confirmation of its formation can be achieved by quenching a small aliquot with a proton source (e.g., saturated NH₄Cl) and analyzing the resulting de-brominated compound by GC-MS.[12]

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming biaryl structures.[14][15] The reaction couples an organoboron species with an organic halide, catalyzed by a palladium complex.[16] The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > OTf >> Cl.[4] This provides an excellent opportunity for selective coupling at the C-Br position of our scaffold, while the C-Cl bond remains available for potential subsequent, more forcing, coupling reactions.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Materials:

-

Functionalized 5-bromo-2-chlorobenzyl derivative (1.0 eq)

-

Arylboronic acid or ester (e.g., Phenylboronic acid) (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

To a reaction vessel, add the aryl bromide substrate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (Nitrogen or Argon).

-

Add the solvent system (e.g., Toluene and Water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the mixture.

-

Heat the reaction to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Electrophilic Aromatic Substitution: Predicting Regioselectivity

While functionalization via organometallic intermediates is more common for this substrate, considering its behavior under electrophilic aromatic substitution (EAS) conditions is important for a complete reactivity profile.[17] The regiochemical outcome is dictated by the combined directing effects of the three substituents:

-

-CH₂-X group: An alkyl group is activating and ortho-, para-directing.

-

-Cl and -Br groups: Halogens are deactivating due to their inductive effect but are ortho-, para-directing due to resonance.[18]

The positions ortho to the chloro group (C3) and ortho to the bromo group (C5) are sterically hindered. The most electronically activated and accessible position on the ring is C6, which is ortho to the alkyl group and para to the bromine. Therefore, electrophilic substitution, if it occurs, would be predicted to favor the C6 position.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable precursor in several fields.

-

Pharmaceuticals: This scaffold is a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are important drugs for managing type 2 diabetes.[19] The core structure is also used to build carbazole derivatives, a common motif in medicinal chemistry with a wide range of biological activities.[1]

-

Materials Science: Halogenated aromatic compounds are used as building blocks for novel materials, such as flame-retardant polymers or organic semiconductors.[18] The ability to selectively functionalize this molecule allows for the precise tuning of material properties.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its reactivity is defined by a clear hierarchy, with the benzylic bromide serving as a highly active site for nucleophilic attack, followed by the aryl bromide, which is primed for selective cross-coupling or organometallic transformations. The aryl chloride remains as a robust, less reactive handle for potential late-stage modifications. By understanding and exploiting this differential reactivity, chemists can execute complex synthetic sequences with precision and control, making this compound an invaluable tool in the creation of novel pharmaceuticals and advanced materials.

References

- Smolecule. (2023, August 15). Buy 4-Bromo-2-chlorotoluene | 89794-02-5.

- ChemicalBook. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis.

- BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)

- Unknown. Grignard Reaction.

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- Reddit. (2023, February 26). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. Which is actually correct?

- ResearchGate. Halides (bromobenzene 1, (bromomethyl)benzene 4) and their corresponding Grignard reagent (2,5) and Wurtz coupling product (3, 6).

- Unknown. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3.

- Unknown. (2007, February 6).

- BenchChem. Application Note: GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- Punagri. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene.

- BenchChem. Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

- BenchChem. Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- PubChem. 4-Bromo-2-(bromomethyl)-1-chlorobenzene.

- Echemi. 4-Bromo-2-(bromomethyl)-1-chlorobenzene.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Santa Cruz Biotechnology. 4-Bromo-1-bromomethyl-2-chlorobenzene.

- MSU Chemistry.

- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.

- Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-1,2-dichlorobenzene.

- Sigma-Aldrich. 1-BROMO-2-(BROMOMETHYL)-4-CHLOROBENZENE AldrichCPR.

- PubChem. 4-Bromo-2-chlorotoluene.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions.

- Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Bromo-2-(bromomethyl)-1-chlorobenzene | C7H5Br2Cl | CID 11558280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4-bromo-2-(bromomethyl)-1-chlorobenzene 149965-41-3 [mingyuanchemical.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Aromatic Reactivity [www2.chemistry.msu.edu]

- 18. Buy 4-Bromo-2-chlorotoluene | 89794-02-5 [smolecule.com]

- 19. CAS 461432-23-5 Pharma Intermediate Supplier [punagri.com]

A Comprehensive Technical Guide to 4-Bromo-1-(bromomethyl)-2-chlorobenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth analysis of 4-Bromo-1-(bromomethyl)-2-chlorobenzene, a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. We will explore its fundamental physicochemical properties, outline a detailed, field-proven protocol for its synthesis and characterization, and delve into its strategic application as a versatile building block in medicinal chemistry. The compound's unique structural feature—two bromine atoms of differing chemical reactivity—allows for selective, stepwise functionalization, making it an invaluable precursor for complex molecular architectures, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique synthetic potential.

Molecular Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound whose utility is defined by the precise arrangement of its halogen substituents. A comprehensive summary of its chemical identifiers and key physical properties is presented below.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 89720-77-4 | [1] |

| Molecular Formula | C₇H₅Br₂Cl | [1][2][3][4] |

| Molecular Weight | 284.38 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [5][6] |

| Boiling Point | ~286 °C at 760 mmHg (Isomer data) | [5][7] |

| Density | ~1.9 g/cm³ (Isomer data) | [5][7] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)CBr | N/A |

Health, Safety, and Handling

Due to its reactive nature, this compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram(s) | GHS05 (Corrosion) | [3][7] |

| Signal Word | Danger | [3][7] |

| Hazard Statement(s) | H314: Causes severe skin burns and eye damage | [3][7] |

| Precautionary Statement(s) | P280, P301+P330+P331, P302+P361+P354, P305+P354+P338, P316 |[3][7] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Principles of Synthesis and Characterization

The most efficient and common method for preparing this compound is through the free-radical bromination of 2-chloro-4-bromotoluene. This approach is highly selective and industrially scalable.

Causality of Experimental Choice: The benzylic C-H bonds of the methyl group are significantly weaker than the C-H bonds of the aromatic ring. Free-radical initiators, like azobisisobutyronitrile (AIBN), generate bromine radicals from N-Bromosuccinimide (NBS) under thermal or photochemical conditions. These bromine radicals preferentially abstract a benzylic hydrogen, initiating a chain reaction that results in the selective bromination of the methyl group, leaving the aromatic ring untouched. Carbon tetrachloride (CCl₄) is a classic solvent for this reaction due to its inertness and ability to dissolve the reactants.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Radical Bromination

-

Reaction Setup: To a solution of 2-chloro-4-bromotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Reflux: Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction can also be initiated using a UV lamp at room temperature.

-

Workup: Cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield the product as a white solid.

Self-Validating Characterization: To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required:

-

¹H NMR: Will confirm the presence of the benzylic methylene protons (-CH₂Br) as a singlet around 4.5-4.7 ppm and the distinct aromatic protons.

-

¹³C NMR: Will show the characteristic signals for the seven carbon atoms, including the benzylic carbon and the halogenated aromatic carbons.

-

Mass Spectrometry (MS): Will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (284.38 g/mol ), with a characteristic isotopic pattern for the two bromine atoms and one chlorine atom.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in organic synthesis stems from the differential reactivity of its two carbon-bromine bonds.

-

Benzylic Bromide (-CH₂Br): This group is highly reactive. The C-Br bond is activated by the adjacent benzene ring, making it an excellent leaving group for nucleophilic substitution reactions (Sₙ1 and Sₙ2).

-

Aryl Bromide (-Br): This bromine is directly attached to the sp²-hybridized carbon of the aromatic ring. The C-Br bond is strong and unreactive towards standard nucleophilic substitution but is an ideal site for transition-metal-catalyzed cross-coupling reactions.

This reactivity difference allows for a powerful, two-step synthetic strategy: first, functionalize the benzylic position, then build further complexity at the aromatic position.

Caption: Differential reactivity of C-Br bonds in the target molecule.

Application in Drug Discovery: A Case Study in Carbazole Synthesis

Halogenated compounds are crucial in medicinal chemistry, as halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[11] this compound is an excellent precursor for the synthesis of substituted carbazoles, a privileged scaffold found in numerous biologically active compounds with anticancer and antibacterial properties.[6]

The synthesis leverages the molecule's differential reactivity in a sequential manner.

Protocol: Two-Step Carbazole Synthesis

Step 1: Nucleophilic Substitution (N-Alkylation)

-

Setup: In a round-bottom flask, dissolve a substituted aniline (1.0 eq) and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Addition: Slowly add a solution of this compound (1.1 eq) in DMF to the mixture at room temperature.

-

Reaction: Stir the reaction for 12-24 hours. The highly reactive benzylic bromide will be displaced by the aniline nitrogen.[6]

-

Workup: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-alkylated intermediate.

Step 2: Intramolecular Cross-Coupling (Cadogan or Buchwald-Hartwig Cyclization)

-

Setup: To the N-alkylated intermediate from Step 1, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos) in a solvent such as toluene or dioxane.

-

Base: Add a strong base, such as sodium tert-butoxide (NaOtBu).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst will facilitate an intramolecular C-N bond formation between the amine nitrogen and the carbon bearing the aryl bromide, forming the carbazole ring.

-

Purification: After workup, the final carbazole product is purified by silica gel chromatography.